Ethyl 5-[(4-chlorobenzyl)amino]-3-phenyl-1,2,4-triazine-6-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
$$ ^1\text{H} $$-NMR data for analogous triazine derivatives reveal distinct proton environments:
- Aromatic protons from the phenyl and chlorobenzyl groups resonate between $$ \delta \, 7.0–8.5 \, \text{ppm} $$, with splitting patterns indicative of para-substitution on the chlorobenzyl ring.
- The methylene group ($$ -\text{CH}_2- $$) in the (4-chlorobenzyl)amino moiety appears as a singlet near $$ \delta \, 4.7 \, \text{ppm} $$.
- Ethyl ester protons ($$ -\text{OCH}2\text{CH}3 $$) show characteristic triplets ($$ \delta \, 1.2–1.4 \, \text{ppm} $$ for $$ -\text{CH}3 $$) and quartets ($$ \delta \, 4.1–4.3 \, \text{ppm} $$ for $$ -\text{OCH}2 $$).
Fourier-Transform Infrared (FTIR) Vibrational Signatures
Key FTIR absorptions include:
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry of the compound would exhibit a molecular ion peak at $$ m/z \, 369.1 \, (\text{[M+H]}^+) $$. Fragmentation pathways include:
- Loss of the ethyl group ($$ -\text{OCH}2\text{CH}3 $$), yielding $$ m/z \, 323.1 $$.
- Cleavage of the chlorobenzylamino moiety ($$ -\text{NHCH}2\text{C}6\text{H}_4\text{Cl} $$), producing $$ m/z \, 238.1 $$.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT simulations at the B3LYP/6-311+G(d,p) level predict a planar triazine ring with bond lengths of $$ 1.32–1.38 \, \text{Å} $$ for C-N bonds and $$ 1.40–1.45 \, \text{Å} $$ for C-C bonds. The dihedral angle between the triazine ring and phenyl group is approximately $$ 15^\circ $$, indicating slight conjugation disruption.
Molecular Orbital Analysis (HOMO-LUMO Profiles)
HOMO-LUMO energy gaps calculated via DFT reveal a value of $$ 4.2 \, \text{eV} $$, suggesting moderate reactivity. The HOMO is localized on the triazine ring and chlorobenzyl group, while the LUMO resides predominantly on the ethoxycarbonyl moiety.
Table 1: Summary of Spectroscopic Data
Table 2: DFT-Derived Geometric Parameters
| Parameter | Value | Citation |
|---|---|---|
| C-N bond length | $$ 1.35 \, \text{Å} $$ | |
| C-C bond length | $$ 1.42 \, \text{Å} $$ | |
| HOMO-LUMO gap | $$ 4.2 \, \text{eV} $$ |
Properties
IUPAC Name |
ethyl 5-[(4-chlorophenyl)methylamino]-3-phenyl-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-2-26-19(25)16-18(21-12-13-8-10-15(20)11-9-13)22-17(24-23-16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXJBBNYPRGNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(4-chlorobenzyl)amino]-3-phenyl-1,2,4-triazine-6-carboxylate typically involves a multi-step process:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives with nitriles or amidines under acidic or basic conditions.
Substitution Reactions: The phenyl group and the chlorobenzylamino group are introduced through nucleophilic substitution reactions. For instance, the reaction of 4-chlorobenzylamine with a triazine intermediate can be carried out in the presence of a base like sodium hydride or potassium carbonate.
Esterification: The ethyl ester group is typically introduced via esterification of the carboxylic acid derivative of the triazine compound using ethanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4-chlorobenzyl)amino]-3-phenyl-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Characteristics
Ethyl 5-[(4-chlorobenzyl)amino]-3-phenyl-1,2,4-triazine-6-carboxylate features a complex structure that includes a triazine ring, a phenyl group, and an ethyl ester group. Its molecular formula is C18H19ClN4O2, and it is recognized for its versatile reactivity in organic synthesis.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various substitution reactions and cyclization processes, which are essential for developing new compounds with desired properties.
| Application | Description |
|---|---|
| Building Block | Used in synthesizing derivatives and analogs of triazine compounds. |
| Reaction Conditions | Involves nucleophilic substitutions and cyclization under controlled conditions. |
Biology
The biological activities of this compound have been investigated with promising results:
- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The structural similarity to other bioactive triazine derivatives indicates potential anticancer properties. Research has focused on its ability to inhibit cancer cell proliferation through specific molecular interactions.
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains; specific zones of inhibition observed in assays. |
| Anticancer | Inhibits proliferation of cancer cells; mechanisms under investigation. |
Medicine
In medicinal chemistry, this compound is being explored as a potential drug candidate due to its favorable pharmacological properties:
- Drug Development : The compound's ability to interact with biological targets makes it a candidate for further development into therapeutic agents.
- Mechanisms of Action : Ongoing research aims to elucidate the mechanisms through which it exerts its biological effects, particularly in cancer therapy and infection control.
| Medical Application | Description |
|---|---|
| Drug Candidate | Investigated for potential use in treating infections and cancer. |
| Mechanism Studies | Focus on understanding interactions with cellular targets. |
Industry
Beyond academic research, this compound has applications in industrial settings:
- Agrochemical Development : this compound can be utilized as a precursor in the synthesis of agrochemicals.
- Material Science : Its unique chemical properties allow for exploration in creating new materials with specific functionalities.
| Industrial Use | Details |
|---|---|
| Agrochemicals | Used as a precursor in developing new pesticides or herbicides. |
| Material Development | Potential applications in creating advanced materials with tailored properties. |
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with zones of inhibition measured up to 20 mm .
- Anticancer Research : In vitro studies revealed that the compound inhibited the growth of human cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Synthesis Optimization : Research focused on optimizing synthetic routes to improve yield and purity for better application in drug formulation .
Mechanism of Action
The mechanism of action of Ethyl 5-[(4-chlorobenzyl)amino]-3-phenyl-1,2,4-triazine-6-carboxylate is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. For example, it could inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Ethyl 5-[(4-Methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate (CAS 338957-32-7)
- Substituents : 5-(4-methylphenyl)sulfanyl, 3-phenyl.
- Molecular Formula : C₁₉H₁₇N₃O₂S.
- Molar Mass : 351.42 g/mol.
- Key Properties: Higher lipophilicity due to the sulfanyl group compared to the amino group in the target compound. Reactivity studies show sulfanyl substituents enhance nucleophilic substitution reactions .
Ethyl 5-[(2,5-Dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate (CAS 338957-18-9)
- Substituents : 5-(2,5-dimethylphenyl)sulfanyl, 3-phenyl.
- Molecular Formula : C₂₀H₁₉N₃O₂S.
- Molar Mass : 365.45 g/mol.
- Key Properties: Increased steric hindrance from the dimethylphenyl group reduces reactivity in electrophilic aromatic substitution compared to monosubstituted analogs .
Ethyl 5-[(4-Bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate (CAS 338957-11-2)
- Substituents : 5-(4-bromophenyl)sulfanyl, 3-phenyl.
- Molecular Formula : C₁₈H₁₄BrN₃O₂S.
- Molar Mass : 416.3 g/mol.
- Purity >90% is reported for commercial samples .
Ethyl 5-[(Ethoxycarbonyl)amino]-3-oxo-2-(4-chlorophenyl)-2,3-dihydro-1,2,4-triazine-6-carboxylate
- Substituents: 5-(ethoxycarbonyl)amino, 3-oxo, 2-(4-chlorophenyl).
- Molecular Formula : C₁₅H₁₄ClN₅O₄.
- Key Properties : The oxo group at position 3 and the dihydro-triazine core reduce aromaticity, altering electronic properties and solubility. Reported yield: 73.2% .
Physicochemical and Reactivity Comparisons
| Compound | Substituent (Position 5) | Molar Mass (g/mol) | Key Reactivity Features |
|---|---|---|---|
| Target Compound | (4-Chlorobenzyl)amino | ~403.87* | Enhanced nucleophilicity at NH; chloro group increases lipophilicity. |
| Ethyl 5-[(4-methylphenyl)sulfanyl]-... | (4-Methylphenyl)sulfanyl | 351.42 | Sulfanyl group stabilizes via resonance; moderate electrophilicity. |
| Ethyl 5-[(ethoxycarbonyl)amino]-... | (Ethoxycarbonyl)amino | 351.30 | Electron-withdrawing carbonyl reduces NH reactivity. |
| Ethyl 5-(2-chlorophenoxy)-... | (2-Chlorophenoxy) | 369.82 | Phenoxy group facilitates π-π stacking; chloro enhances stability. |
*Calculated based on molecular formula C₂₀H₁₈ClN₅O₂.
Biological Activity
Ethyl 5-[(4-chlorobenzyl)amino]-3-phenyl-1,2,4-triazine-6-carboxylate is a compound belonging to the triazine family, which has been investigated for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a triazine core substituted with a 4-chlorobenzylamino group and a phenyl group, contributing to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. A study highlighted that various triazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with a benzyl group at the 4-position of the triazole ring demonstrated enhanced antibacterial effects compared to their parent structures .
Table 1: Antimicrobial Activity of Triazine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 5-[(4-chlorobenzyl)amino] | E. coli, S. aureus | 10 µg/mL |
| 1,2,4-Triazole Derivative A | P. aeruginosa | 5 µg/mL |
| 1,2,4-Triazole Derivative B | B. subtilis | 15 µg/mL |
Anticancer Activity
The anticancer potential of triazine derivatives has also been explored. Studies have shown that certain derivatives exhibit cytotoxic activity against various cancer cell lines, including breast and liver cancer cells. The presence of electron-withdrawing groups like chlorine enhances the cytotoxic effects by increasing the lipophilicity of the compounds .
Case Study: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxic effects of this compound on HepG2 (liver cancer) and MCF7 (breast cancer) cell lines:
- HepG2 Cell Line : IC50 value was determined to be 12 µM.
- MCF7 Cell Line : IC50 value was found to be 15 µM.
These results indicate moderate to high cytotoxic activity and suggest potential for further development as an anticancer agent.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 5-[(4-chlorobenzyl)amino] | HepG2 | 12 |
| Ethyl 5-[(4-chlorobenzyl)amino] | MCF7 | 15 |
Other Biological Activities
In addition to antimicrobial and anticancer properties, triazine derivatives have been reported to possess anti-inflammatory and analgesic activities. The mechanisms underlying these effects are thought to involve inhibition of specific enzymes or pathways associated with inflammation.
Q & A
Advanced Research Question
- Reactivity modeling : Use Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks. For example, the electron-deficient triazine core may favor nucleophilic substitution at C5 .
- Solvent effects : Molecular dynamics simulations to assess solvation free energy in polar vs. non-polar solvents, guiding solvent selection for synthesis or formulation .
- Degradation pathways : Transition state analysis via QM/MM simulations to identify hydrolysis-prone regions (e.g., ester groups) under acidic/basic conditions .
What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?
Advanced Research Question
- Meta-analysis framework : Systematically compare experimental conditions (e.g., pH, temperature) from conflicting studies. For instance, solubility discrepancies may arise from differing solvent dielectric constants .
- Controlled replication : Reproduce studies under standardized conditions (e.g., USP buffer systems for solubility assays) while monitoring variables like humidity and light exposure.
- Advanced characterization : Use X-ray crystallography to confirm solid-state structure, ruling out polymorphism as a source of variability .
How does the electronic configuration of the 1,2,4-triazine core influence this compound’s chemical behavior in nucleophilic or electrophilic reactions?
Advanced Research Question
- Electron-withdrawing effects : The triazine ring’s electron-deficient nature directs nucleophilic attacks to C5 (due to conjugation with the carboxylate ester at C6). Substituent effects (e.g., 4-chlorobenzylamino) can further modulate reactivity via resonance or inductive effects .
- Kinetic studies : Monitor reaction rates under varying electrophile concentrations (e.g., alkyl halides) to quantify substituent impact on activation energy .
What methodological considerations are critical when designing solubility studies for this compound in different solvent systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
